Citreoroseína

Descripción general

Descripción

El ácido 4-cloromercuribenzoico es un compuesto organomercurial con la fórmula química C7H5ClHgO2. Se utiliza principalmente como inhibidor de proteasas en aplicaciones de biología molecular. Este compuesto reacciona con los grupos tiol en las proteínas, lo que lo convierte en un inhibidor eficaz de las enzimas que dependen de la reactividad de los tioles, como las proteasas de cisteína .

Aplicaciones Científicas De Investigación

4-Chloromercuribenzoic acid has several applications in scientific research:

Chemistry: It is used in titrimetric quantification of thiol groups in proteins.

Medicine: Its ability to inhibit specific enzymes makes it valuable in studying enzyme functions and potential therapeutic applications.

Industry: While its industrial applications are limited, it can be used in processes requiring precise inhibition of thiol-dependent enzymes.

Mecanismo De Acción

El mecanismo de acción del ácido 4-cloromercuribenzoico implica su reacción con los grupos tiol en las proteínas. Al unirse a estos grupos tiol, el compuesto inhibe la actividad de las enzimas que dependen de la reactividad de los tioles. Esto incluye enzimas como las proteasas de cisteína y la acetilcolinesterasa . La inhibición ocurre porque los grupos tiol son esenciales para la actividad catalítica de estas enzimas.

Análisis Bioquímico

Biochemical Properties

Citreorosein plays a role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2-dependent prostaglandin D2 generation . It interacts with enzymes such as cyclooxygenase (COX)-2 and proteins involved in the MAP kinases, Akt and NF-κB signaling pathways . The nature of these interactions involves the inhibition of nuclear translocation of the nuclear factor (NF)-κB p65 subunit and its cognate DNA-binding activity .

Cellular Effects

Citreorosein has significant effects on various types of cells and cellular processes. It influences cell function by strongly inhibiting COX-2-dependent prostaglandin D2 generation in a concentration-dependent manner in mouse bone marrow-derived mast cells . It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of Akt and IKK and subsequent phosphorylation and degradation of IκB .

Molecular Mechanism

The molecular mechanism of Citreorosein involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the nuclear translocation of the NF-κB p65 subunit and its cognate DNA-binding activity . This correlates with its inhibitory effects on the phosphorylation of Akt and IKK and subsequent phosphorylation and degradation of IκB .

Temporal Effects in Laboratory Settings

It is known that Citreorosein has antimicrobial activity , suggesting potential long-term effects on cellular function.

Metabolic Pathways

Citreorosein is involved in metabolic pathways related to the inhibition of cyclooxygenase-2-dependent prostaglandin D2 generation . It interacts with enzymes such as cyclooxygenase (COX)-2

Transport and Distribution

Citreorosein presents a greater distribution in the liver . Its secretion from bile indicates that this component is mainly metabolized by the liver .

Métodos De Preparación

El ácido 4-cloromercuribenzoico se puede sintetizar mediante el siguiente método:

Ruta Sintética: El compuesto se prepara suspendiéndolo en agua y agitándolo con suficiente hidróxido de sodio 1M para disolver la mayor parte de él. Cualquier materia insoluble se elimina por centrifugación. Luego, el ácido cloromercuribenzoico se precipita agregando ácido clorhídrico 1M y se centrifuga.

Producción Industrial: Los métodos de producción industrial para el ácido 4-cloromercuribenzoico no están ampliamente documentados, pero el método de síntesis de laboratorio mencionado anteriormente se puede escalar para fines industriales.

Análisis De Reacciones Químicas

El ácido 4-cloromercuribenzoico experimenta varios tipos de reacciones químicas:

Reacciones de Sustitución: Reacciona con los grupos tiol en las proteínas, lo que lleva a la inhibición de las enzimas que dependen de la reactividad de los tioles.

Reactivos y Condiciones Comunes: El compuesto se utiliza típicamente en soluciones acuosas con hidróxido de sodio y ácido clorhídrico para su preparación y reacciones.

Productos Principales: El producto principal de su reacción con los grupos tiol es la proteína modificada con actividad enzimática inhibida.

4. Aplicaciones en Investigación Científica

El ácido 4-cloromercuribenzoico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza en la cuantificación titrimétrica de los grupos tiol en las proteínas.

Medicina: Su capacidad para inhibir enzimas específicas lo hace valioso para estudiar las funciones enzimáticas y las posibles aplicaciones terapéuticas.

Industria: Si bien sus aplicaciones industriales son limitadas, puede utilizarse en procesos que requieren la inhibición precisa de las enzimas dependientes de los tioles.

Comparación Con Compuestos Similares

El ácido 4-cloromercuribenzoico se puede comparar con otros compuestos similares:

Acetato de 4-aminofenilmercurio: Otro compuesto organomercurial utilizado en aplicaciones similares.

Ácido 4-hidroximercuribenzoico: Comparte propiedades inhibitorias similares, pero difiere en su estructura química y aplicaciones específicas.

Propiedades

IUPAC Name |

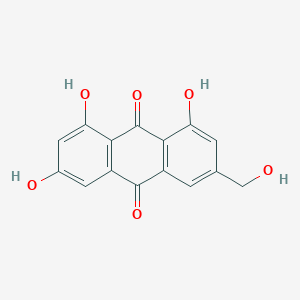

1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHZABGPIPECSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197420 | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-73-2 | |

| Record name | Citreorosein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .OMEGA.-HYDROXYEMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

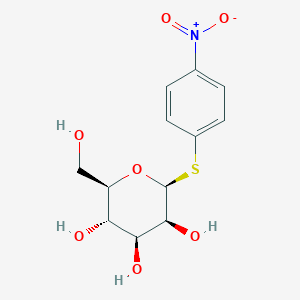

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

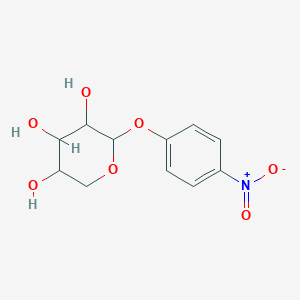

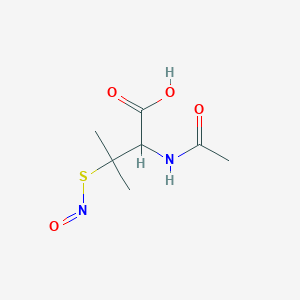

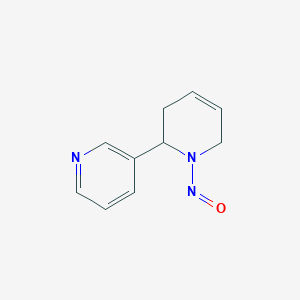

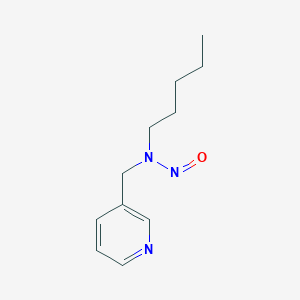

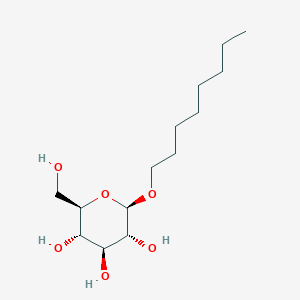

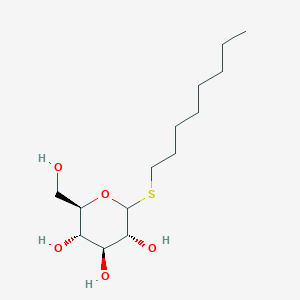

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for citreorosein?

A1: Citreorosein has been reported to exhibit a variety of biological activities, including:

- Anti-inflammatory: Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. [, ]

- Immunosuppressive: Demonstrates moderate immunosuppressive effects. []

- Anti-tumor: Inhibits the proliferation of various cancer cell lines in vitro. [, , , ]

- Anti-complementary: Exhibits activity against the classical and alternative complement pathways. []

- Anti-fouling: Inhibits the growth and adhesion of marine biofilm-forming bacteria. [, ]

- Anti-obesity: Shows potential anti-obesity activity in zebrafish models. [, ]

- Anti-bacterial: Demonstrates inhibitory activity against Helicobacter pylori. []

- Anti-viral: Shows antiviral activity, particularly against H1N1 influenza. [, ]

Q2: How does citreorosein exert its anti-inflammatory effects?

A2: Citreorosein has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of key signaling pathways involved in inflammation. Specifically, it inhibits:

- Mitogen-activated protein kinases (MAPKs): Citreorosein attenuates the phosphorylation of ERK1/2, p38 MAPK, and JNK. [, ]

- Nuclear factor-κB (NF-κB): It inhibits NF-κB DNA binding activity by suppressing the phosphorylation and degradation of IκB. []

- Activator protein-1 (AP-1): Citreorosein reduces c-Jun phosphorylation, leading to AP-1 inhibition. []

- Akt pathway: Citreorosein can block the Akt pathway, further contributing to its anti-inflammatory effects. []

Q3: What are the potential targets of citreorosein's anti-fouling activity?

A3: Research suggests that citreorosein may exert its antifouling effects by interfering with quorum sensing in bacteria. Specifically, it has shown potential for interacting with:

- Accessory gene regulator proteins (AgrA, AgrB, AgrC): These proteins play crucial roles in the quorum sensing system of Staphylococcus aureus. []

- Signal transduction protein TRAP: This protein is also involved in the quorum sensing mechanism of bacteria. []

- LuxP protein: This protein is involved in the movement of autoinducers within the quorum sensing system of Vibrio carchariae. []

Q4: Does citreorosein show any specific binding affinity to biological targets?

A4: While citreorosein has shown interactions with various targets, one study utilizing molecular docking simulations identified a strong binding affinity for:

- Alpha, beta-tubulin (1JFF): This interaction, with a binding score of -10.98, may contribute to citreorosein's anticancer activity against myeloid leukemia HL60 cells. []

Q5: What is known about the pharmacokinetics of citreorosein?

A5: Studies on the pharmacokinetics of a Radix Polygoni Multiflori extract, a source of citreorosein, in rats revealed:

- Rapid absorption: Citreorosein is quickly absorbed after oral administration. [, ]

- High exposure in liver and kidney: Significant levels of citreorosein are found in the liver and kidneys, suggesting these organs as potential sites of action and/or toxicity. [, ]

- Excretion primarily through feces and bile: Citreorosein is mainly eliminated through feces and bile, with some metabolites potentially excreted through urine. [, ]

Q6: What is the molecular formula, weight, and key spectroscopic data for citreorosein?

A6:

- Spectroscopic Data: Characterized by spectroscopic techniques such as:

- UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information, including chemical shifts and coupling constants. [, , , , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula. [, ]

- Infrared (IR) Spectroscopy: Provides information on functional groups present in the molecule. []

Q7: Has the structure of citreorosein been confirmed by X-ray crystallography?

A7: While numerous studies utilize spectroscopic data for structural confirmation, there doesn't appear to be direct evidence of X-ray crystallographic data for citreorosein in the provided research.

Q8: Are there any reported synthetic routes for citreorosein?

A8: Yes, one study describes a facile synthesis of citreorosein and its 10-deoxygenated derivative. []

Q9: What is the impact of structural modifications on citreorosein's activity?

A9: Structure-activity relationship (SAR) studies on anthraquinones, including citreorosein, have identified key structural features that influence their antifouling activity: []

Q10: What is the safety profile of citreorosein?

A10: While citreorosein exhibits promising biological activities, its safety profile requires further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.